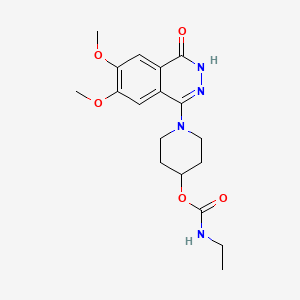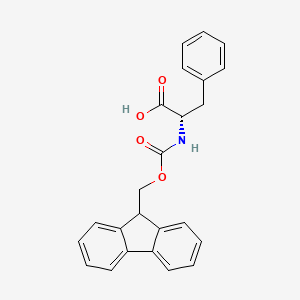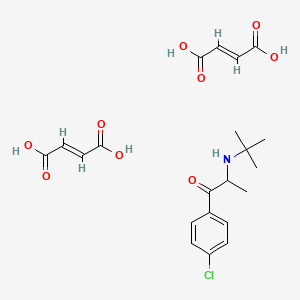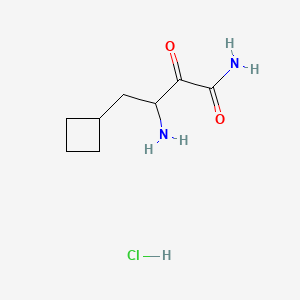
4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes hydroxymethyl and dihydroxyhexyl groups attached to an imidazolidinone core, along with benzyl ether functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of hydroxymethyl and dihydroxyhexyl groups. Benzyl ether groups are then added through etherification reactions. Common reagents used in these reactions include N,N-dimethylformamide, sulfur, and various catalysts to facilitate the formation of C-N and C-O bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl and dihydroxyhexyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace benzyl ether groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing critical roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while nucleophilic substitution of the benzyl ether group can produce a variety of substituted imidazolidinones.
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl and dihydroxyhexyl groups can form hydrogen bonds with target molecules, while the benzyl ether groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibenzyl-2-imidazolidinone: Lacks the hydroxymethyl and dihydroxyhexyl groups, resulting in different chemical and biological properties.
4-(Hydroxymethyl)-1,3-dibenzyl-2-imidazolidinone: Similar structure but without the dihydroxyhexyl group.
5-(1,6-Dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone: Lacks the hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)-5-(1,6-dihydroxyhexyl)-1,3-dibenzyl-2-imidazolidinone Benzyl Ether is unique due to the presence of both hydroxymethyl and dihydroxyhexyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with biological targets in unique ways.
Eigenschaften
CAS-Nummer |
1796891-36-5 |
|---|---|
Molekularformel |
C31H38N2O4 |
Molekulargewicht |
502.655 |
IUPAC-Name |
1,3-dibenzyl-4-(hydroxymethyl)-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one |
InChI |
InChI=1S/C31H38N2O4/c34-23-28-30(29(35)19-11-4-12-20-37-24-27-17-9-3-10-18-27)33(22-26-15-7-2-8-16-26)31(36)32(28)21-25-13-5-1-6-14-25/h1-3,5-10,13-18,28-30,34-35H,4,11-12,19-24H2 |
InChI-Schlüssel |
NEJDCQLUHDUPKS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(C(N(C2=O)CC3=CC=CC=C3)C(CCCCCOCC4=CC=CC=C4)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


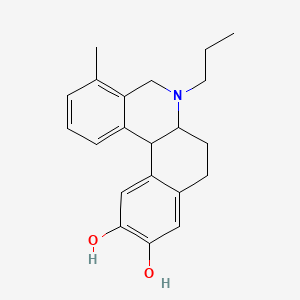
![6b,6c-Diazadicyclopenta[cd,gh]pentalene](/img/structure/B583099.png)

![(4aR,7aS)-Tetrahydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B583109.png)
